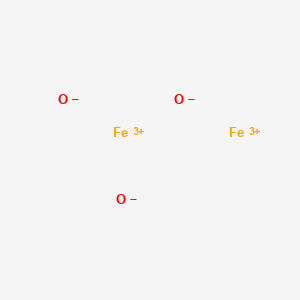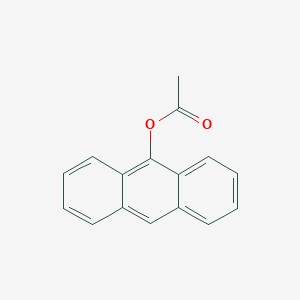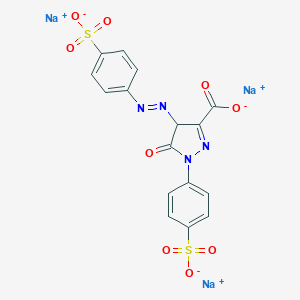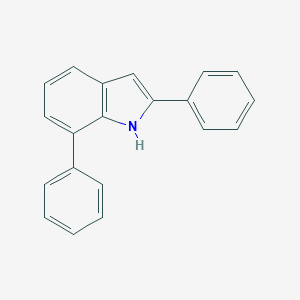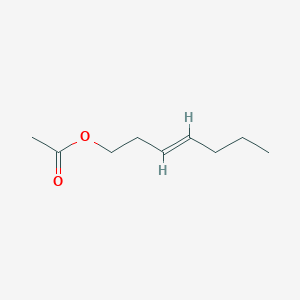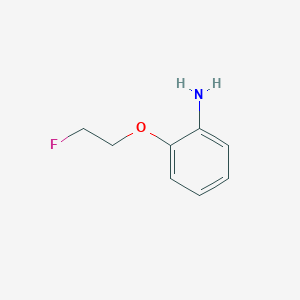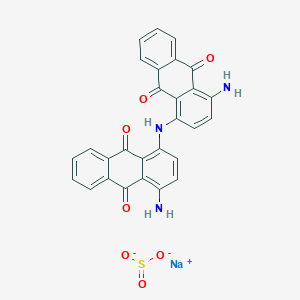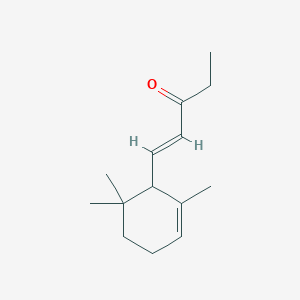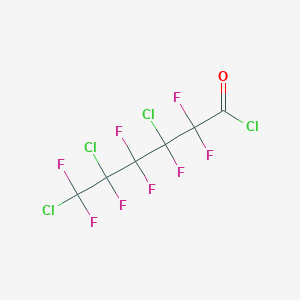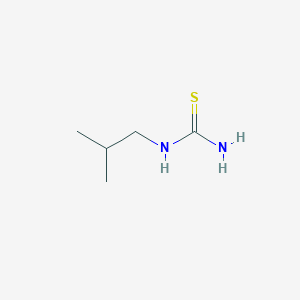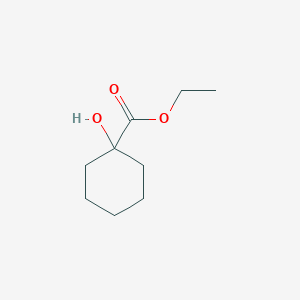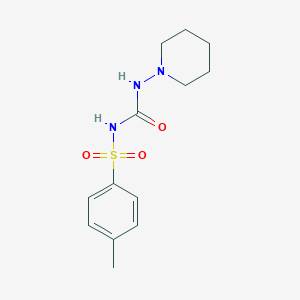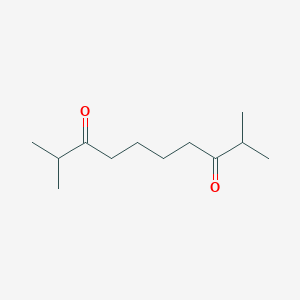
2,9-Dimethyl-3,8-decanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-3,8-decanedione (DMDD) is a chemical compound that belongs to the family of diketones. It is a yellow liquid with a strong odor and is used as a flavoring agent in the food industry. DMDD has also been found to have biological activities, making it a subject of interest in scientific research. In
Mécanisme D'action
2,9-Dimethyl-3,8-decanedione exerts its biological activities through various mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 2,9-Dimethyl-3,8-decanedione has also been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
2,9-Dimethyl-3,8-decanedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can improve overall health. 2,9-Dimethyl-3,8-decanedione has also been found to have neuroprotective effects and can improve cognitive function. Additionally, 2,9-Dimethyl-3,8-decanedione has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,9-Dimethyl-3,8-decanedione has several advantages for lab experiments. It is readily available and can be easily synthesized. 2,9-Dimethyl-3,8-decanedione is also relatively stable and can be stored for long periods. However, 2,9-Dimethyl-3,8-decanedione has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it can be toxic in high concentrations.
Orientations Futures
There are several future directions for 2,9-Dimethyl-3,8-decanedione research. One area of interest is the development of 2,9-Dimethyl-3,8-decanedione-based drugs for the treatment of Alzheimer's, Parkinson's, and cancer. Another direction is the study of 2,9-Dimethyl-3,8-decanedione's antimicrobial properties and its potential use as a preservative in the food industry. Additionally, further research is needed to fully understand the mechanism of action of 2,9-Dimethyl-3,8-decanedione and its effects on various biological systems.
Conclusion
In conclusion, 2,9-Dimethyl-3,8-decanedione is a chemical compound that has various biological activities and is a subject of interest in scientific research. The synthesis method has been optimized to increase the yield and purity of 2,9-Dimethyl-3,8-decanedione. 2,9-Dimethyl-3,8-decanedione has been found to have anti-inflammatory, antioxidant, and anticancer properties and has potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. Further research is needed to fully understand the mechanism of action of 2,9-Dimethyl-3,8-decanedione and its effects on various biological systems.
Méthodes De Synthèse
2,9-Dimethyl-3,8-decanedione can be synthesized through the reaction of 2,4-pentanedione with 1,8-nonadiene in the presence of a strong acid catalyst. The reaction yields 2,9-Dimethyl-3,8-decanedione as the major product along with some minor by-products. The synthesis method has been optimized to increase the yield and purity of 2,9-Dimethyl-3,8-decanedione.
Applications De Recherche Scientifique
2,9-Dimethyl-3,8-decanedione has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. 2,9-Dimethyl-3,8-decanedione has also been shown to have antimicrobial properties and can be used as a preservative in the food industry.
Propriétés
Numéro CAS |
1490-37-5 |
|---|---|
Nom du produit |
2,9-Dimethyl-3,8-decanedione |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2,9-dimethyldecane-3,8-dione |
InChI |
InChI=1S/C12H22O2/c1-9(2)11(13)7-5-6-8-12(14)10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
HXQGDVMNCVJPFP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CCCCC(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)CCCCC(=O)C(C)C |
Synonymes |
2,9-Dimethyl-3,8-decanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



